molecular formula C10H9ClN2O2 B13662691 Ethyl 3-chloro-1H-indazole-6-carboxylate

Ethyl 3-chloro-1H-indazole-6-carboxylate

Cat. No.: B13662691
M. Wt: 224.64 g/mol
InChI Key: SPFBOLGBOKYJEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloroaniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization to form the indazole ring . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-1H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

ethyl 3-chloro-2H-indazole-6-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-3-4-7-8(5-6)12-13-9(7)11/h3-5H,2H2,1H3,(H,12,13)

InChI Key

SPFBOLGBOKYJEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NNC(=C2C=C1)Cl

Origin of Product

United States

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